1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-
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Overview
Description
1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- is a compound belonging to the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 1,3,4-thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and biological activities.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, which may exhibit unique properties.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted thiadiazole derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promising anticancer, antimicrobial, and antifungal activities They have been evaluated for their cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma.
Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- involves its interaction with various molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival . Molecular modeling studies have highlighted the role of the thiadiazole moiety in binding and hydrophobic interactions with amino acid residues in target proteins .
Comparison with Similar Compounds
1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- can be compared with other similar compounds, such as:
2-Chloro-5-phenyl-1,3,4-thiadiazole: This compound shares a similar structure but lacks the phenylmethylthio group, which may result in different biological activities.
5-Amino-1,3,4-thiadiazole-2-sulfonamide: This derivative contains an amino group and a sulfonamide moiety, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-5-chloro-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEZAMXKNKJCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441119 |
Source
|
Record name | 1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187744-63-4 |
Source
|
Record name | 1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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